Cas no 1443339-35-2 ((3,5-Difluoro-2-(isopentyloxy)phenyl)methanol)

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol is a fluorinated aromatic alcohol with a branched alkoxy substituent, offering unique reactivity and structural features for synthetic applications. The presence of fluorine atoms enhances its electron-withdrawing properties, making it valuable in the design of pharmaceuticals, agrochemicals, and advanced materials. The isopentyloxy group contributes to improved solubility in organic solvents, facilitating its use in coupling reactions and as a building block for complex molecules. Its benzylic alcohol functionality allows for further derivatization, including oxidation or substitution, enabling versatile synthetic pathways. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic effects.
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol structure
1443339-35-2 structure
Product Name:(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol
CAS No:1443339-35-2
MF:C12H16F2O2
MW:230.251050949097
CID:5714484
PubChem ID:91658382
Update Time:2025-09-27

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-2-iso-pentoxybenzyl alcohol
    • (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol
    • 1443339-35-2
    • [3,5-difluoro-2-(3-methylbutoxy)phenyl]methanol
    • MDL: MFCD22372915
    • Inchi: 1S/C12H16F2O2/c1-8(2)3-4-16-12-9(7-15)5-10(13)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3
    • InChI Key: ZXHMVOXHORHXQS-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(CO)=C1OCCC(C)C)F

Computed Properties

  • Exact Mass: 230.11183607g/mol
  • Monoisotopic Mass: 230.11183607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 298.6±35.0 °C at 760 mmHg
  • Flash Point: 142.1±22.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Security Information

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12142405-1g
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol
1443339-35-2 97%
1g
$437 2024-07-23
Crysdot LLC
CD12142405-5g
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol
1443339-35-2 97%
5g
$1177 2024-07-23

Additional information on (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol

The Comprehensive Overview of (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol (CAS No. 1443339-35-2)

The compound 1443339-35-2, commonly referred to as (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenolic ring substituted with difluoro groups and an isopentyloxy moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

Recent studies have highlighted the potential of 1443339-35-2 in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of drug discovery for treating chronic diseases such as cancer and neurodegenerative disorders. The fluorine atoms in the molecule contribute to its lipophilicity, enhancing its ability to cross biological membranes, which is a critical factor in drug delivery systems.

In addition to its pharmacological applications, (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol has been studied for its role in materials science. The compound's structure allows for the formation of stable intermediates during polymerization processes, making it a promising candidate for the development of advanced polymers with tailored properties. Recent advancements in green chemistry have also led to the exploration of sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its high purity and efficacy.

The synthesis of 1443339-35-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of fluorine atoms via electrophilic substitution and the subsequent installation of the isopentyloxy group through nucleophilic aromatic substitution. These reactions are optimized to ensure high yields and minimal byproduct formation, aligning with current trends toward efficient and eco-friendly chemical manufacturing.

From a toxicological perspective, recent studies have evaluated the safety profile of (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol. Experimental data indicate that the compound exhibits low acute toxicity when administered at therapeutic doses, suggesting its potential for safe use in medical applications. However, further long-term studies are required to fully understand its chronic effects and ensure compliance with regulatory standards.

In conclusion, 1443339-35-2, or (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol, stands as a testament to the ongoing advancements in chemical innovation. Its versatile structure and promising applications across multiple disciplines underscore its importance in contemporary research and development efforts. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in shaping future technologies and therapeutic interventions.

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